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molecular formula C11H16O2 B106360 4-Benzyloxy-1-butanol CAS No. 4541-14-4

4-Benzyloxy-1-butanol

Cat. No. B106360
M. Wt: 180.24 g/mol
InChI Key: TYROJDFHUXSBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951977B2

Procedure details

A mixture of toluene (50 ml), 1,4-butanediol (212 g, 2.35 mol) and sodium hydroxide (47.7 g) was heated up to 95° C., and thermally insulated at the same temperature for 30 minutes. Thereafter, benzyl chloride (150 g, 1.185 mol) was added and the mixture was thermally insulated at 95 to 105° C. for 4 hours, then, poured into water (250 ml). After neutralization with 35% hydrochloric acid, the organic layer was liquid-partitioned and the aqueous layer was extracted with toluene (100 ml). The organic layers were combined and washed with saline (100 ml). The organic layer was concentrated under reduced pressure, and the residue was distilled under reduced pressure, to obtain a title compound (115 g, yield 53.8%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
212 g
Type
reactant
Reaction Step One
Quantity
47.7 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
53.8%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]([OH:13])[CH2:9][CH2:10][CH2:11][OH:12].[OH-].[Na+].C(Cl)C1C=CC=CC=1>O>[CH2:7]([O:12][CH2:11][CH2:10][CH2:9][CH2:8][OH:13])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
212 g
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
47.7 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was thermally insulated at 95 to 105° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After neutralization with 35% hydrochloric acid, the organic layer was liquid-partitioned
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with toluene (100 ml)
WASH
Type
WASH
Details
washed with saline (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 115 g
YIELD: PERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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